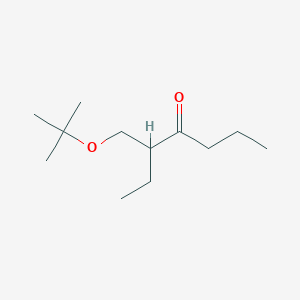
3-(tert-Butoxymethyl)heptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butoxymethyl-heptan-4-one is an organic compound with the molecular formula C12H24O2. It is characterized by the presence of a tert-butoxymethyl group attached to a heptan-4-one backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butoxymethyl-heptan-4-one typically involves the reaction of a heptanone derivative with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 3-tert-butoxymethyl-heptan-4-one can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-butoxymethyl-heptan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-tert-butoxymethyl-heptan-4-one finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often utilizes this compound.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 3-tert-butoxymethyl-heptan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxymethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-tert-butoxymethyl-heptane: Lacks the ketone group, resulting in different reactivity and applications.
3-tert-butoxymethyl-hexan-4-one: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
3-tert-butoxymethyl-octan-4-one: Longer carbon chain, leading to variations in solubility and reactivity.
Uniqueness
3-tert-butoxymethyl-heptan-4-one is unique due to its specific combination of a tert-butoxymethyl group and a heptan-4-one backbone. This structure imparts distinct reactivity and makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
61478-24-8 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxymethyl]heptan-4-one |
InChI |
InChI=1S/C12H24O2/c1-6-8-11(13)10(7-2)9-14-12(3,4)5/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
KAISWQFSHBRIQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C(CC)COC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



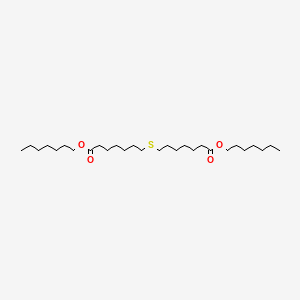
![4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride](/img/structure/B14584650.png)
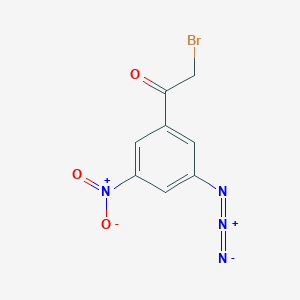

![2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14584664.png)
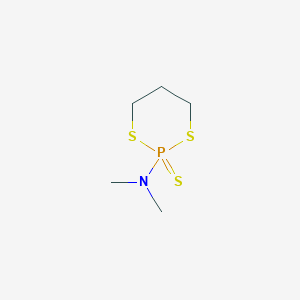
![Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate](/img/structure/B14584671.png)


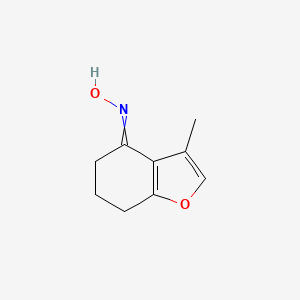
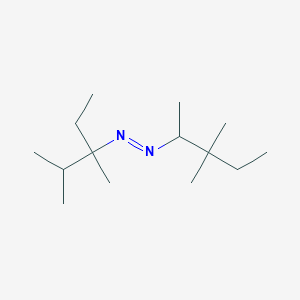
![2'-O-[(2-Nitrophenyl)methyl]uridine](/img/structure/B14584691.png)

